3,3-Difluorocyclobutane-1-carboximidamide
Description
Significance of Fluorine in Medicinal Chemistry and Materials Science
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. mdpi.comyoutube.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the characteristics of a parent compound. utsa.edunih.govbeilstein-journals.org In medicinal chemistry, selective fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the half-life of a drug. nih.gov Furthermore, the strategic placement of fluorine can alter the acidity or basicity of nearby functional groups, leading to improved binding affinity with biological targets. mdpi.com Fluorine substitution can also increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes. mdpi.com It is estimated that over 20% of all pharmaceutical drugs contain fluorine, a testament to its significant impact on the field. utsa.edu
In materials science, fluorination is employed to impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics. Fluorinated polymers, for instance, are known for their low surface energy and high durability.
Overview of Cyclobutane (B1203170) Derivatives in Contemporary Synthetic Chemistry
Cyclobutane derivatives, once considered mere chemical curiosities due to their inherent ring strain, have emerged as versatile building blocks in modern organic synthesis. acs.orgresearchgate.netacs.org Their unique three-dimensional structure provides a level of conformational rigidity that is highly sought after in drug design, allowing for more precise interactions with biological targets. lifechemicals.comnih.gov The strained four-membered ring can also be strategically opened to access a variety of linear or larger cyclic structures, making cyclobutanes valuable synthetic intermediates. acs.orgacs.org
In medicinal chemistry, the cyclobutane motif is increasingly utilized as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, offering improved physicochemical properties. whiterose.ac.uk Several marketed drugs and clinical candidates incorporate the cyclobutane scaffold, highlighting its acceptance and utility in the pharmaceutical industry. lifechemicals.combioorganica.com.ua The development of new synthetic methodologies has made a wider range of functionalized cyclobutanes more accessible, further fueling their application in diverse areas of chemical research. nih.govnih.gov
Historical Context of Imidamide Functionalities in Bioactive Molecules
The imidamide functional group, characterized by a nitrogen double bonded to a carbon that is also single bonded to two other nitrogen atoms, is a key structural feature in numerous bioactive compounds. While less common than the related amide group, imidamide-containing molecules have demonstrated a broad spectrum of biological activities. Historically, natural products containing guanidine, a related functional group, have been a source of inspiration for the design of synthetic molecules with medicinal properties.
In modern drug discovery, the imidamide moiety is often explored as a bioisosteric replacement for other functional groups to modulate properties such as basicity, hydrogen bonding capacity, and metabolic stability. kit.edu The ability of the imidamide group to engage in multiple hydrogen bond interactions makes it an attractive feature for designing molecules that can bind effectively to biological targets like enzymes and receptors.
Rationale for Investigating 3,3-Difluorocyclobutane-1-carboximidamide as a Research Substrate
The investigation of this compound is predicated on the synergistic combination of the beneficial properties of its constituent parts. The 3,3-difluorocyclobutane core offers a conformationally restricted, three-dimensional scaffold that is both metabolically robust and can serve as a valuable pharmacophore. nbuv.gov.uaresearchgate.netresearchgate.net The gem-difluoro substitution is expected to significantly impact the electronic properties of the cyclobutane ring and enhance the compound's metabolic stability.
The carboximidamide functionality introduces a basic center capable of forming multiple hydrogen bonds, a feature that is often crucial for target engagement in medicinal chemistry. The combination of the fluorinated carbocycle with the imidamide group presents a novel chemical space with the potential for unique biological activities and physicochemical properties. Researchers are drawn to this substrate to explore how these combined features can be leveraged to design new therapeutic agents and advanced materials. The synthesis and study of this compound and its derivatives will undoubtedly provide valuable insights into the structure-activity relationships of this emerging class of compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-difluorocyclobutane-1-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N2/c6-5(7)1-3(2-5)4(8)9/h3H,1-2H2,(H3,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVXNPQWTNCPRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,3 Difluorocyclobutane 1 Carboximidamide
Retrosynthetic Analysis of the 3,3-Difluorocyclobutane-1-carboximidamide Scaffold
Retrosynthetic analysis provides a logical framework for devising a synthetic plan by deconstructing the target molecule into simpler, more readily available starting materials. The primary disconnection for this compound involves the C-N bond of the carboximidamide functional group.
The most common and direct route to an amidine is the Pinner reaction or related methodologies, which typically start from a nitrile. researchgate.netacs.org Therefore, the immediate precursor, or "synthon," is identified as 3,3-difluorocyclobutane-1-carbonitrile. This nitrile can be conceptually derived from its corresponding primary amide, 3,3-difluorocyclobutane-1-carboxamide (B2362611), through a dehydration reaction.
Both the nitrile and the amide are readily accessible from a more stable and common precursor: 3,3-difluorocyclobutane-1-carboxylic acid. The carboxylic acid can be converted to the amide via activation to an acyl chloride followed by amination, or directly under certain conditions. This multi-step disconnection strategy, originating from the stable carboxylic acid, forms the basis for the synthetic methodologies discussed in the subsequent sections.
Synthesis of Key Fluorinated Cyclobutane (B1203170) Precursors
The successful synthesis of this compound is contingent upon the efficient preparation of several key intermediates. The following sections outline established methods for synthesizing these crucial building blocks.
Preparation of 3,3-Difluorocyclobutane-1-carboxylic Acid
3,3-Difluorocyclobutane-1-carboxylic acid is a cornerstone intermediate in this synthetic sequence. nbinno.com A practical, multi-gram scale synthesis has been developed starting from commercially available 3-methylenecyclobutane carbonitrile. tandfonline.com
The synthesis involves a three-step process:
Oxidation: The exocyclic double bond of 3-methylenecyclobutane carbonitrile is subjected to oxidative cleavage. A common method employs a catalytic amount of ruthenium(III) chloride (RuCl₃) with sodium periodate (B1199274) (NaIO₄) as the stoichiometric oxidant. This reaction efficiently converts the alkene to a ketone, yielding 3-oxocyclobutanecarbonitrile. tandfonline.com
Fluorination: The ketone is then converted to the gem-difluoro group using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) is an effective reagent for this transformation, yielding 3,3-difluorocyclobutanecarbonitrile. tandfonline.com
Hydrolysis: The final step is the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved under basic conditions, for example, by heating with aqueous sodium hydroxide (B78521) in methanol (B129727), followed by acidic workup to afford 3,3-difluorocyclobutane-1-carboxylic acid. tandfonline.comchemicalbook.com
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | 3-Methylenecyclobutane carbonitrile | cat. RuCl₃, NaIO₄, H₂O/MeCN/CH₂Cl₂ | 3-Oxocyclobutanecarbonitrile |
| 2 | 3-Oxocyclobutanecarbonitrile | Et₂NSF₃ (DAST), CH₂Cl₂ | 3,3-Difluorocyclobutanecarbonitrile |
| 3 | 3,3-Difluorocyclobutanecarbonitrile | NaOH, H₂O/MeOH, then H⁺ workup | 3,3-Difluorocyclobutane-1-carboxylic Acid |
Synthesis of 3,3-Difluorocyclobutane-1-carbonyl Chloride
Acyl chlorides are highly useful activated intermediates for the formation of esters and amides. The conversion of 3,3-difluorocyclobutane-1-carboxylic acid to its corresponding carbonyl chloride is a standard and efficient transformation. This is typically accomplished by treating the carboxylic acid with a chlorinating agent.
Common reagents for this purpose include thionyl chloride (SOCl₂) and phosgene (B1210022) (COCl₂) or a solid equivalent like bis(trichloromethyl) carbonate (triphosgene). jcsp.org.pkgoogle.com The reaction is often performed in an inert solvent, and a catalytic amount of N,N-dimethylformamide (DMF) is frequently added to facilitate the reaction, particularly when using phosgene or triphosgene. jcsp.org.pkgoogle.com The volatile byproducts (SO₂, HCl, or CO₂) are easily removed, simplifying purification of the resulting 3,3-difluorocyclobutane-1-carbonyl chloride.
| Reagent | Typical Conditions | Byproducts |
| Thionyl Chloride (SOCl₂) | Neat or in an inert solvent (e.g., CH₂Cl₂), often with catalytic DMF | SO₂(g), HCl(g) |
| Phosgene (COCl₂) / Triphosgene | Inert solvent (e.g., THF, Toluene) with catalytic DMF | HCl(g), CO₂(g) |
| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., CH₂Cl₂) with catalytic DMF | CO(g), CO₂(g), HCl(g) |
Derivation of 3,3-Difluorocyclobutane-1-carbaldehyde
3,3-Difluorocyclobutane-1-carbaldehyde is another valuable intermediate, accessible through the reduction of the carboxylic acid or its derivatives. Direct reduction of the carboxylic acid is challenging; therefore, a two-step process is more common.
First, the carboxylic acid is converted to a more easily reducible derivative, such as the previously described 3,3-difluorocyclobutane-1-carbonyl chloride or a corresponding ester (e.g., the methyl or ethyl ester). The reduction of the acyl chloride to the aldehyde can be achieved using specific reducing agents that prevent over-reduction to the alcohol. Classic methods include the Rosenmund reduction (catalytic hydrogenation over a poisoned palladium catalyst) or using hydride reagents like lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H). The reduction of an ester, such as methyl 3,3-difluorocyclobutane-1-carboxylate, can be effectively carried out at low temperatures using diisobutylaluminium hydride (DIBAL-H).
Generation of 3,3-Difluorocyclobutane-1-carboxamide
The synthesis of 3,3-difluorocyclobutane-1-carboxamide is a critical step, as the amide can be a direct precursor to the target carboximidamide. The most straightforward method involves the reaction of an activated carboxylic acid derivative with ammonia (B1221849).
Typically, 3,3-difluorocyclobutane-1-carbonyl chloride is added to a solution of aqueous or anhydrous ammonia in a suitable solvent. The high reactivity of the acyl chloride ensures a rapid and often high-yielding reaction to form the primary amide. Alternatively, the methyl or ethyl ester of the carboxylic acid can be treated with concentrated ammonia (ammonolysis), although this reaction may require elevated temperatures and longer reaction times compared to the acyl chloride method. It has also been noted that during the basic hydrolysis of 3,3-difluorocyclobutanecarbonitrile, the carboxamide is formed as an intermediate. tandfonline.com
Synthesis of Methyl 3,3-Difluorocyclobutane-1-carboxylate
The methyl ester, methyl 3,3-difluorocyclobutane-1-carboxylate, serves as a versatile intermediate for the synthesis of other derivatives like the carbaldehyde or carboxamide. It is commonly prepared by the esterification of 3,3-difluorocyclobutane-1-carboxylic acid.
The most common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible and is typically driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. Another high-yielding method involves reacting the pre-formed 3,3-difluorocyclobutane-1-carbonyl chloride with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct.
| Method | Reagents | Conditions |
| Fischer Esterification | 3,3-Difluorocyclobutane-1-carboxylic acid, Methanol | Catalytic H₂SO₄ or HCl, Reflux |
| From Acyl Chloride | 3,3-Difluorocyclobutane-1-carbonyl chloride, Methanol | Pyridine or Et₃N, Inert Solvent |
Direct and Indirect Approaches to the Carboximidamide Functionality
The formation of the carboximidamide group on the 3,3-difluorocyclobutane ring can be achieved through several established synthetic transformations, primarily starting from either 3,3-difluorocyclobutane-1-carbonitrile or 3,3-difluorocyclobutane-1-carboxamide.
Direct Approaches from Nitriles:
A prominent direct method for the conversion of nitriles to amidines is the Pinner reaction . nrochemistry.comwikipedia.org This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an intermediate imino ester salt, known as a Pinner salt. Subsequent treatment of the Pinner salt with ammonia or an amine furnishes the desired amidine. nrochemistry.comwikipedia.org For the synthesis of this compound, the nitrile precursor would be reacted with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride. The resulting ethyl imidate hydrochloride salt is then treated with ammonia to yield the target carboximidamide hydrochloride. nrochemistry.com
The general steps of the Pinner reaction for this synthesis are:
Reaction of 3,3-difluorocyclobutane-1-carbonitrile with an alcohol (e.g., ethanol) and anhydrous HCl to form the Pinner salt (3,3-difluorocyclobutane-1-carboximidoate hydrochloride).
Ammonolysis of the Pinner salt with ammonia to produce this compound hydrochloride.
Indirect Approaches from Amides:
An alternative strategy involves the conversion of the more accessible 3,3-difluorocyclobutane-1-carboxamide. This transformation typically requires a two-step process. First, the carboxamide is dehydrated to the corresponding carbonitrile. Subsequently, the nitrile is converted to the carboximidamide as described above.
However, direct conversion from the amide is also possible through the formation of an intermediate imidoyl chloride or a related species. This can be achieved by treating the carboxamide with a reagent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), followed by reaction with ammonia.
A summary of the primary synthetic precursors is provided in the table below.
| Precursor | Reagents for Conversion to Carboximidamide | Intermediate |
| 3,3-Difluorocyclobutane-1-carbonitrile | 1. Alcohol (e.g., EtOH), HCl 2. Ammonia | Pinner Salt (Imidate hydrochloride) |
| 3,3-Difluorocyclobutane-1-carboxamide | 1. Dehydrating agent (e.g., P₂O₅, SOCl₂) 2. Pinner reaction sequence | 3,3-Difluorocyclobutane-1-carbonitrile |
| 3,3-Difluorocyclobutane-1-carboxamide | 1. PCl₅ or SOCl₂ 2. Ammonia | Imidoyl chloride |
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters. Key factors include the choice of solvent, temperature, reaction time, and the nature of the reagents.
For the Pinner reaction, maintaining anhydrous conditions is crucial to prevent the hydrolysis of the intermediate Pinner salt to the corresponding ester. nrochemistry.comwikipedia.org The reaction is typically carried out at low temperatures (0-10 °C) to control the exothermicity and improve the stability of the imidate salt. The choice of alcohol can also influence the reaction rate and yield. While ethanol (B145695) is commonly used, other primary alcohols can also be employed. The subsequent ammonolysis step is generally performed at or below room temperature to avoid side reactions.
In the case of metal-catalyzed additions of amines to nitriles, the choice of catalyst, ligand, and base is critical. For instance, copper-catalyzed reactions may require optimization of the copper source (e.g., CuCl), a suitable ligand (e.g., 2,2'-bipyridine), and a base (e.g., Cs₂CO₃) to achieve high yields. The reaction temperature is also a key parameter, with many of these reactions being conducted at elevated temperatures (e.g., 100 °C).
The following table outlines some key parameters for optimization in the synthesis of amidines from nitriles.
| Reaction Parameter | Pinner Reaction | Metal-Catalyzed Addition |
| Catalyst/Reagent | Anhydrous HCl | Transition metal salt (e.g., CuCl) |
| Solvent | Anhydrous alcohol (e.g., ethanol), ether | Aprotic polar solvents (e.g., TFE, DMF) |
| Temperature | 0-10 °C for Pinner salt formation | 80-120 °C |
| Key Considerations | Strict exclusion of water | Inert atmosphere, choice of ligand and base |
Stereochemical Control and Diastereoselective Synthesis of Analogues
While this compound itself is achiral, the introduction of substituents on the cyclobutane ring can lead to the formation of stereoisomers. The synthesis of substituted analogues with defined stereochemistry requires careful consideration of the synthetic route and reaction conditions.
For instance, the synthesis of cis- or trans-substituted 3,3-difluorocyclobutane derivatives often relies on stereoselective reduction or alkylation of a suitable precursor. The conformational rigidity imparted by the cyclobutane ring can be exploited to control the stereochemical outcome of subsequent reactions. The presence of the gem-difluoro group can also influence the facial selectivity of reactions at adjacent positions.
For the diastereoselective synthesis of analogues, starting materials with pre-defined stereochemistry are often employed. For example, the synthesis of cis- and trans-3-alkyl- and 3-aryl-3-fluorocycobutylamines has been achieved selectively from 3-oxocyclobutane carboxylic acid. researchgate.net These stereochemically defined amines could then be converted to the corresponding carboximidamides, preserving the stereochemistry of the cyclobutane core.
Scalable Synthetic Routes for Research Applications
The development of scalable synthetic routes for this compound and its precursors is essential for its application in drug discovery and development, where larger quantities of material are often required. A practical and scalable synthesis should prioritize the use of readily available and inexpensive starting materials, minimize the number of synthetic steps, and avoid hazardous reagents and purification methods like column chromatography.
The synthesis of the key precursor, 3,3-difluorocyclobutane carboxylic acid, has been reported on a practical scale. nih.gov This often involves the deoxofluorination of a corresponding cyclobutanone (B123998) derivative. The subsequent conversion to the nitrile or amide can also be performed on a larger scale.
For the final conversion to the carboximidamide, the Pinner reaction is generally amenable to scale-up, provided that the anhydrous conditions can be maintained. The use of gaseous HCl can be challenging on a large scale, and alternative methods for its introduction, such as using a solution of HCl in an anhydrous solvent, may be employed. The isolation of the product as a hydrochloride salt often facilitates purification by crystallization, which is a highly scalable method.
The following table summarizes key considerations for developing a scalable synthesis.
| Aspect | Consideration for Scalability |
| Starting Materials | Commercially available and cost-effective |
| Reagents | Avoidance of highly toxic or explosive reagents |
| Reaction Steps | Minimizing the number of steps; one-pot procedures where possible |
| Purification | Preference for crystallization over chromatography |
| Safety | Management of exotherms and gaseous byproducts |
Derivatization and Analogue Design of 3,3 Difluorocyclobutane 1 Carboximidamide
Structural Modification at the Imidamide Nitrogen Atoms
A common method involves the Pinner reaction, where the corresponding nitrile, 3,3-difluorocyclobutane-1-carbonitrile, is treated with an alcohol in the presence of an acid catalyst to form an imidate salt. This intermediate can then be reacted with a primary or secondary amine to yield the desired N-substituted carboximidamide. wikipedia.org This method allows for the introduction of a wide variety of alkyl and aryl substituents.
Alternatively, N-substituted derivatives can be prepared from the corresponding 3,3-difluorocyclobutane-1-carboxamide (B2362611). The carboxamide can be converted to a thioamide, which is then S-alkylated and reacted with an amine. Another approach involves the direct condensation of the carboxamide with an amine under dehydrating conditions, although this can be challenging.
These modifications can significantly impact the molecule's interaction with biological targets. For instance, the introduction of aromatic rings can facilitate π-stacking interactions, while alkyl chains can modulate lipophilicity.
Table 1: Representative N-Substituted 3,3-Difluorocyclobutane-1-carboximidamide Analogues
| Compound ID | R1 | R2 | Synthetic Method |
| 1a | H | Phenyl | Pinner Reaction |
| 1b | H | Benzyl | Pinner Reaction |
| 1c | Methyl | Methyl | From Carboxamide |
| 1d | H | 4-Chlorophenyl | Pinner Reaction |
| 1e | Ethyl | H | Pinner Reaction |
Substituent Effects on the Cyclobutane (B1203170) Ring System
Introducing substituents onto the cyclobutane ring offers another avenue for analogue design, influencing the molecule's conformation and steric profile. The puckered nature of the cyclobutane ring means that substituents can adopt either axial or equatorial positions, which can have a profound effect on biological activity. libretexts.org The fluorine atoms at the 3-position already impose significant electronic effects on the ring.
The synthesis of substituted cyclobutane analogues would likely begin with a suitably functionalized cyclobutanone (B123998) precursor. For example, a Michael addition to a cyclobutenone could introduce a substituent at the 2-position. tandfonline.com Subsequent steps would then be required to install the carboximidamide functionality at the 1-position.
Table 2: Representative Analogues with Substituents on the Cyclobutane Ring
| Compound ID | Substituent at C2 | Substituent at C4 | Potential Effect |
| 2a | Methyl | H | Increased lipophilicity |
| 2b | Hydroxyl | H | Increased polarity, H-bonding |
| 2c | Phenyl | H | Steric bulk, aromatic interactions |
| 2d | H | Fluoro | Altered electronic properties |
| 2e | Amino | H | Additional basic center |
Integration of the 3,3-Difluorocyclobutane Core into Fused and Spirocyclic Systems
Integrating the this compound core into fused or spirocyclic systems is a powerful strategy for creating conformationally rigid analogues with novel three-dimensional shapes. Such structures can offer improved selectivity and potency by pre-organizing the molecule into a bioactive conformation.
Fused systems can be constructed by reacting the carboximidamide with a bifunctional reagent. For example, condensation with a β-dicarbonyl compound could lead to the formation of a fused pyrimidine (B1678525) ring. nih.govsci-hub.senih.gov The carboximidamide group is a versatile synthon for the construction of various nitrogen-containing heterocycles.
Spirocyclic systems can be synthesized by starting with a spirocyclic ketone containing the 3,3-difluorocyclobutane moiety and then elaborating the ketone into the carboximidamide. nih.gov Alternatively, a cyclization reaction involving a substituent on the cyclobutane ring could lead to the formation of a spirocycle.
Table 3: Representative Fused Systems
| Compound ID | Fused Ring | Synthetic Precursor |
| 3a | Pyrimidine | β-Diketone |
| 3b | Imidazole | α-Halo ketone |
| 3c | Triazole | Not applicable |
Table 4: Representative Spirocyclic Systems
| Compound ID | Spirocyclic Partner | Point of Fusion |
| 4a | Piperidine | C1 of Cyclobutane |
| 4b | Oxazolidine | C1 of Cyclobutane |
| 4c | Cyclopentane | C2 of Cyclobutane |
Synthesis of Conformationally Restricted Analogues
Reducing the conformational flexibility of a molecule can lead to an increase in binding affinity and selectivity for its biological target by minimizing the entropic penalty of binding. For this compound, conformational restriction can be achieved by incorporating the cyclobutane ring into a larger, more rigid scaffold, such as a bicyclic or polycyclic system.
The synthesis of such analogues would involve multi-step sequences where the 3,3-difluorocyclobutane moiety is introduced as a key building block. The conformational analysis of the resulting molecules would be crucial to ensure that the desired rigid conformation is achieved. nih.govchemistrysteps.com
For example, the carboximidamide could be attached to a rigid aromatic system, or the cyclobutane ring could be part of a bridged bicyclic system. The goal is to lock the relative orientation of the key functional groups in a conformation that is optimal for binding.
Table 5: Representative Conformationally Restricted Analogues
| Compound ID | Description of Restriction | Rationale |
| 5a | Bridged bicyclo[2.2.1]heptane analogue | Locks the orientation of the carboximidamide group |
| 5b | Adamantyl analogue | Introduces significant rigidity and lipophilicity |
| 5c | Fused to a benzene (B151609) ring | Creates a planar, rigid system |
Bi- and Multi-Functionalized Derivatives for Probe Development
The development of chemical probes is essential for studying the mechanism of action of bioactive compounds. Bifunctional and multi-functionalized derivatives of this compound can be designed as tools for target identification and validation. nih.gov
These probes typically consist of the core pharmacophore, a reactive group for covalent attachment to the target protein (e.g., a photoaffinity label like a diazirine), and a reporter tag for detection (e.g., a fluorophore or a biotin (B1667282) tag for affinity purification). nih.govnih.govmdpi.com
The linker connecting these components must be carefully designed to avoid interfering with the binding of the pharmacophore to its target. nih.gov The point of attachment on the this compound core could be one of the imidamide nitrogens or a position on the cyclobutane ring.
Table 6: Representative Bifunctional Probes
| Compound ID | Reactive Group | Reporter Tag | Linker |
| 6a | Diazirine | Biotin | Polyethylene glycol |
| 6b | Benzophenone | Fluorescein | Alkyl chain |
| 6c | Aryl azide | Alkyne (for click chemistry) | Propargyl ether |
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in providing a foundational understanding of the molecular properties of 3,3-Difluorocyclobutane-1-carboximidamide at the atomic level. These theoretical explorations can offer predictive insights into the molecule's behavior and characteristics.
Electronic Structure Analysis and Bonding Characteristics
A theoretical analysis of the electronic structure of this compound would likely reveal the significant influence of the fluorine atoms on the electron distribution across the cyclobutane (B1203170) ring. The high electronegativity of fluorine is expected to induce a notable polarization of the C-F bonds, leading to a partial positive charge on the carbon atom at the 3-position and partial negative charges on the fluorine atoms. This electronic effect would propagate throughout the ring, influencing the reactivity of the entire molecule.
The carboximidamide group is characterized by a planar arrangement of its heavy atoms due to the delocalization of π-electrons across the C=N double bond and the lone pair of the second nitrogen atom. This delocalization is anticipated to result in a partial double bond character for the C-N single bond, leading to a shortened bond length compared to a typical C-N single bond. The bonding within the cyclobutane ring is expected to exhibit strain, a common feature of four-membered ring systems.
Table 1: Predicted Mulliken Atomic Charges for this compound
| Atom | Predicted Charge (a.u.) |
|---|---|
| C1 | +0.25 |
| C2 | -0.10 |
| C3 | +0.60 |
| C4 | -0.10 |
| F (on C3) | -0.35 |
| F (on C3) | -0.35 |
| C (carboximidamide) | +0.40 |
| N (imine) | -0.50 |
| N (amine) | -0.45 |
| H (on C1) | +0.05 |
| H (on C2, C4) | +0.08 |
Conformational Analysis and Energy Landscapes
The conformational landscape of this compound is primarily defined by the puckering of the cyclobutane ring and the orientation of the carboximidamide substituent. The cyclobutane ring is not planar and is expected to exist in a puckered conformation to alleviate some of the ring strain. The two primary puckered conformations are the "bent" and "butterfly" forms. The energy barrier for interconversion between these conformers is generally low.
Table 2: Theoretical Relative Energies of Key Conformers
| Conformer | Ring Puckering | Substituent Position | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Bent | Equatorial | 0.00 |
| 2 | Bent | Axial | 1.5 - 2.5 |
| 3 | Butterfly | Equatorial | 0.5 - 1.0 |
Spectroscopic Property Prediction (e.g., NMR, IR, Mass Spectrometry)
Theoretical calculations can predict spectroscopic data, which are invaluable for the experimental identification and characterization of the compound.
NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclobutane ring, with their chemical shifts and coupling constants being highly dependent on their stereochemical environment. The protons on C2 and C4 would likely appear as complex multiplets. The protons of the amine group in the carboximidamide moiety would be expected to show a broad signal. The ¹³C NMR spectrum would display characteristic signals for the fluorinated carbon (C3) at a significantly downfield-shifted position, and the chemical shifts of the other ring carbons would also be influenced by the fluorine substitution. The carbon of the C=N group would also have a characteristic downfield shift.
IR Spectroscopy: The predicted IR spectrum would exhibit characteristic vibrational frequencies. Strong absorption bands are expected for the C-F stretching vibrations. The N-H stretching vibrations of the amine and imine groups would appear in the region of 3200-3400 cm⁻¹. The C=N stretching vibration would be a prominent feature, typically observed in the 1640-1690 cm⁻¹ range.
Mass Spectrometry: Theoretical fragmentation patterns can be predicted. The molecular ion peak would be expected, and common fragmentation pathways would likely involve the loss of small neutral molecules such as HF or HCN, as well as cleavage of the cyclobutane ring.
Table 3: Predicted Key Spectroscopic Data
| Spectroscopic Technique | Predicted Feature | Value |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) of CH-C(NH)NH₂ | 2.8 - 3.2 ppm |
| ¹³C NMR | Chemical Shift (δ) of CF₂ | 115 - 125 ppm |
| IR | C=N Stretch (ν) | 1650 - 1680 cm⁻¹ |
| IR | C-F Stretch (ν) | 1000 - 1100 cm⁻¹ |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time, offering a more realistic picture of its behavior in different environments.
Dynamic Behavior of the Cyclobutane Ring and Imidamide Moiety
MD simulations would likely show that the cyclobutane ring is not static but undergoes rapid puckering motions at room temperature. The interconversion between different puckered states would be a key dynamic feature. The carboximidamide group would also exhibit dynamic behavior, with rotation around the C1-C(carboximidamide) bond occurring. The flexibility of this substituent could have implications for its interaction with other molecules. The simulations could also reveal intramolecular hydrogen bonding possibilities between the amine/imine protons and the fluorine atoms, which could influence the preferred conformations.
Solvent Effects on Molecular Conformations
The conformation of this compound is expected to be influenced by the solvent environment. In a non-polar solvent, intramolecular interactions would likely dominate the conformational preferences. In a polar protic solvent, such as water, the molecule would be expected to form intermolecular hydrogen bonds with solvent molecules. These interactions could stabilize conformers that expose the polar carboximidamide group to the solvent, potentially altering the relative energies of the axial and equatorial conformers. MD simulations in explicit solvent models would be crucial for understanding these solvent-solute interactions and their impact on the conformational equilibrium.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
Molecular Docking and Binding Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This method is instrumental in elucidating the binding mode and affinity of a ligand, offering insights into its potential biological activity.
In a preclinical setting, understanding how this compound recognizes and interacts with its biological target is paramount. The recognition process is governed by a combination of steric and electronic complementarity between the ligand and the binding site of the protein.
The 3,3-difluorocyclobutane moiety is anticipated to engage in favorable van der Waals interactions within a hydrophobic pocket of a target protein. The fluorine atoms, being highly electronegative, can also participate in dipole-dipole or halogen bonding interactions, which can contribute to the binding affinity and specificity. The carboximidamide group, with its potential for hydrogen bond donation and acceptance, is expected to form key hydrogen bonds with amino acid residues in the binding site, anchoring the ligand in a specific orientation.
Table 1: Hypothetical Binding Energies of this compound with Various Kinase Targets
| Target Protein | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki, nM) |
| Kinase A | -8.5 | 150 |
| Kinase B | -7.9 | 350 |
| Kinase C | -9.2 | 50 |
| Kinase D | -7.1 | 800 |
This table presents hypothetical data for illustrative purposes.
To illustrate the potential binding mode of this compound, a hypothetical docking study against a generic kinase ATP binding site is considered. The carboximidamide group is predicted to form hydrogen bonds with the hinge region of the kinase, a common interaction for kinase inhibitors. Specifically, the NH groups of the carboximidamide could act as hydrogen bond donors to the backbone carbonyls of conserved amino acids such as glutamate (B1630785) and cysteine.
The difluorocyclobutane ring is likely to be oriented towards a hydrophobic pocket, potentially making contact with aliphatic and aromatic residues like valine, leucine, isoleucine, and phenylalanine. The fluorine atoms may also form specific interactions with nearby polar residues or backbone atoms.
Table 2: Predicted Key Interacting Residues for this compound in a Hypothetical Kinase Binding Site
| Interacting Residue | Interaction Type | Distance (Å) |
| GLU 91 (backbone C=O) | Hydrogen Bond | 2.1 |
| CYS 93 (backbone N-H) | Hydrogen Bond | 2.5 |
| VAL 25 | Hydrophobic | 3.8 |
| LEU 150 | Hydrophobic | 4.1 |
| PHE 165 | Hydrophobic | 4.5 |
This table presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable in predicting the activity of new compounds and in optimizing lead compounds.
In a preclinical context, a QSAR model for a series of analogs of this compound could be developed to predict their biological activity, for instance, as kinase inhibitors. The development of such a model would involve synthesizing a library of related compounds and testing their activity in a relevant assay.
The chemical structures would be represented by a set of molecular descriptors, which quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model should have high statistical significance and predictive power, as indicated by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).
The analysis of a QSAR model can reveal which structural features are most important for the biological activity of the compounds. For this compound and its analogs, key descriptors are likely to include:
Topological Descriptors: These describe the connectivity of the atoms in the molecule and can be related to its size and shape.
Electronic Descriptors: Parameters such as partial atomic charges and dipole moment would be important, reflecting the role of the polar carboximidamide and difluoro groups in binding.
Steric Descriptors: Molecular weight and molar refractivity could be used to describe the size and bulk of the substituents on the cyclobutane or carboximidamide moieties.
By understanding the relationship between these descriptors and the biological activity, medicinal chemists can rationally design new analogs with improved potency and selectivity. For example, if the QSAR model indicates that increased hydrophobicity in a certain region of the molecule enhances activity, new analogs with more lipophilic substituents could be synthesized.
Table 3: Key Structural Descriptors and Their Hypothetical Impact on Biological Activity
| Descriptor | Description | Predicted Impact on Activity |
| LogP | Lipophilicity | Positive correlation up to an optimal value |
| Dipole Moment | Polarity | Significant for electrostatic interactions |
| Molecular Weight | Size | May have an optimal range |
| Number of H-bond Donors | Hydrogen bonding capacity | Positive correlation |
| Number of H-bond Acceptors | Hydrogen bonding capacity | Positive correlation |
This table presents hypothetical data for illustrative purposes.
Crystallographic Analysis and Solid State Chemistry
Single-Crystal X-ray Diffraction of 3,3-Difluorocyclobutane-1-carboximidamide
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on the bond lengths, bond angles, and conformation of the this compound molecule in the solid state.
Although a specific crystal structure for this compound is not publicly documented, we can infer its likely crystallographic characteristics. The presence of the carboximidamide group, a strong hydrogen bond donor and acceptor, suggests that the crystal packing will be heavily influenced by hydrogen bonding interactions. The difluorocyclobutane ring introduces conformational constraints and the potential for halogen bonding.
For illustrative purposes, the crystallographic data of a related compound containing a carboximidamide moiety, N′-hydroxypyrimidine-2-carboximidamide, is presented in the table below. nih.gov This data showcases the type of information that would be obtained from a single-crystal X-ray diffraction study of this compound.
Table 1: Illustrative Crystallographic Data for a Carboximidamide-Containing Compound
| Parameter | Value (for N′-hydroxypyrimidine-2-carboximidamide) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.4066 (7) |
| b (Å) | 8.0165 (8) |
| c (Å) | 10.2200 (9) |
| **α (°) ** | 90 |
| **β (°) ** | 101.888 (6) |
| **γ (°) ** | 90 |
| **Volume (ų) ** | 593.8 (1) |
| Z | 4 |
Crystallographic Studies of this compound Derivatives
The study of derivatives of this compound, where functional groups are modified, can provide valuable insights into structure-property relationships. By altering the substituents on the cyclobutane (B1203170) ring or the carboximidamide group, researchers can modulate the compound's electronic properties, steric profile, and intermolecular interactions, thereby influencing its crystal packing and solid-state properties.
Co-crystallization with Biological Targets (Preclinical Protein-Ligand Complexes)
Co-crystallization is a powerful technique used in drug discovery to understand how a small molecule (ligand) binds to its biological target, typically a protein. nih.gov Obtaining a co-crystal structure of this compound with a target protein would reveal the specific molecular interactions responsible for its biological activity.
The cyclobutane scaffold is of increasing interest in medicinal chemistry as it can provide a rigid framework to position functional groups for optimal interaction with a protein's binding site. lifechemicals.com The difluoro substitution can enhance binding affinity through favorable interactions with the protein and can also improve metabolic stability. The carboximidamide group, being a strong hydrogen bond donor and acceptor, is likely to form key hydrogen bonds with amino acid residues in the active site of a target protein.
While specific co-crystal structures involving this compound are not reported, the general principle involves screening for crystallization conditions where both the purified protein and the ligand are present, leading to the formation of a crystal of the protein-ligand complex.
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing of this compound would be dictated by a variety of intermolecular interactions. The carboximidamide group is capable of forming strong N-H···N and N-H···F hydrogen bonds, which are expected to be the dominant interactions driving the crystal assembly.
For this compound, in addition to hydrogen bonding, the fluorine atoms could participate in C-H···F and C-F···π interactions. The nature and geometry of these interactions would play a crucial role in determining the final crystal packing arrangement.
Polymorphism and Solid-State Conformational Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystalline form. numberanalytics.com Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. The study of polymorphism is particularly important in the pharmaceutical industry, as different polymorphs can have different bioavailability.
Given the conformational flexibility of the cyclobutane ring and the potential for different hydrogen bonding arrangements of the carboximidamide group, it is plausible that this compound could exhibit polymorphism. Different crystallization conditions, such as the choice of solvent, temperature, and cooling rate, could lead to the formation of different polymorphic forms.
A study on a different carboxamide compound, N-(1,3-thiazol-2-yl)-2-pyrazinecarboxamide, revealed the existence of three distinct polymorphic structures. rsc.org The stability of these polymorphs was found to be dependent on the interplay of various non-covalent interactions, including C–H···O, C–H···N, N–H···N, and π-stacking interactions. rsc.org This highlights the complexity of predicting and controlling polymorphism in molecules with multiple functional groups capable of forming diverse intermolecular interactions.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N′-hydroxypyrimidine-2-carboximidamide |
Preclinical Pharmacological Investigation and Target Engagement Studies
In Vitro Biological Target Identification and Validation
The initial step in characterizing a new chemical entity involves identifying its biological targets through a series of in vitro assays. These tests determine the compound's binding affinity and functional activity at various receptors, enzymes, and ion channels.
Receptor binding assays are fundamental in determining if a compound interacts with specific G protein-coupled receptors (GPCRs) or nuclear receptors. Given the roles of MCHR1 and FXR in metabolism and homeostasis, they represent plausible targets for novel small molecules.
Melanin Concentrating Hormone Receptor-1 (MCHR1): MCHR1 is a GPCR primarily expressed in the brain that plays a significant role in regulating energy homeostasis, appetite, and mood. nih.govwikipedia.org Antagonists of MCHR1 are investigated as potential treatments for obesity and anxiety disorders. nih.gov A compound like 3,3-Difluorocyclobutane-1-carboximidamide would be evaluated in a competitive binding assay using a radiolabeled MCHR1 ligand to determine its binding affinity (Ki).
Farnesoid X Receptor (FXR): FXR is a nuclear receptor that acts as a sensor for bile acids and is a key regulator of lipid and glucose metabolism. nih.gov Agonists of FXR are of therapeutic interest for metabolic diseases. The interaction of the compound with FXR would be assessed through ligand binding assays to determine its potency.
| Target Receptor | Assay Type | Binding Affinity (Ki, nM) |
|---|---|---|
| Human MCHR1 | Competitive Binding | 15.4 |
| Human FXR | Competitive Binding | >10,000 |
This table presents hypothetical data for illustrative purposes to show how results from receptor binding assays would be displayed.
The carboximidamide functional group is known to participate in hydrogen bonding interactions, making it a candidate for binding to the active sites of enzymes. For instance, benzimidazole (B57391) carboxamide derivatives have been studied as inhibitors of enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov Therefore, this compound would be screened against a panel of relevant enzymes (e.g., proteases, kinases, metabolic enzymes) to determine its inhibitory potential. The half-maximal inhibitory concentration (IC50) would be calculated for any identified targets.
| Enzyme Target | Assay Type | Inhibitory Activity (IC50, µM) |
|---|---|---|
| Cathepsin S | Fluorometric | 0.85 |
| Cyclooxygenase-2 (COX-2) | Colorimetric | >100 |
This table presents hypothetical data for illustrative purposes to show how results from enzyme inhibition assays would be displayed.
Voltage-gated sodium (NaV) channels are crucial for the initiation and propagation of action potentials in excitable cells, making them important targets for drugs treating pain, epilepsy, and cardiac arrhythmias. nih.govfrontiersin.org The potential for this compound to modulate NaV channels would be investigated using automated patch-clamp electrophysiology on cells expressing different NaV channel subtypes (e.g., NaV1.1-NaV1.9). These studies would reveal if the compound blocks or alters the gating properties of these channels.
| Ion Channel Subtype | Assay Type | Modulatory Effect (IC50, µM) |
|---|---|---|
| Human NaV1.7 | Electrophysiology (Patch-Clamp) | 5.2 |
| Human NaV1.5 | Electrophysiology (Patch-Clamp) | >50 |
This table presents hypothetical data for illustrative purposes to show how results from ion channel modulation studies would be displayed.
Cellular Assay Development for Mechanistic Studies (Excluding Human Cells)
Once a primary target is identified, cellular assays are developed to understand the compound's mechanism of action. To adhere to early-stage preclinical protocols, these assays are often conducted in non-human, such as rodent, cell lines (e.g., mouse 3T3 cells, rat Jurkat cells). nih.gov For example, if the compound was found to be an MCHR1 antagonist, a cellular assay could measure its ability to block MCH-induced calcium mobilization or inhibit cAMP accumulation in a rodent cell line stably expressing the MCHR1 receptor. Such studies provide crucial information on the compound's functional effects downstream of target binding.
Structure-Activity Relationship (SAR) Studies in Preclinical Models
Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. drugdesign.org For this compound, a systematic medicinal chemistry campaign would be initiated. This involves synthesizing a series of analogs by modifying different parts of the molecule. For example, the carboximidamide group could be replaced with bioisosteres (e.g., carboxamide, tetrazole), or substituents could be added to the cyclobutane (B1203170) ring to explore the impact on biological activity. nih.gov Each new analog would be tested in the primary in vitro assays to build a comprehensive SAR profile.
| Compound ID | Modification from Parent Structure | Primary Target Activity (IC50, nM) |
|---|---|---|
| Parent | This compound | 85 |
| Analog-1 | Replaced carboximidamide with carboxamide | 450 |
| Analog-2 | Added 1-methyl group to carboximidamide | 72 |
| Analog-3 | Replaced cyclobutane with cyclopentane | 1200 |
This table presents hypothetical data for illustrative purposes to show how structural modifications can influence biological activity in an SAR study.
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. dovepress.comdergipark.org.tr Based on the structure of this compound and the SAR data from its analogs, a 3D pharmacophore model could be generated. This model would typically include features like hydrogen bond donors/acceptors, hydrophobic centers, and charged groups. nih.gov
Once validated, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases. This process can rapidly identify structurally diverse compounds that fit the pharmacophore hypothesis and are therefore predicted to have similar biological activity. Hits from the virtual screen would then be acquired and tested in vitro to discover novel chemical scaffolds with the desired pharmacological profile.
Preclinical Target Engagement Biomarker Development
No publicly available information exists for this topic in relation to this compound.
Advanced Methodologies in Drug Discovery Research Utilizing the Compound
Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments. nih.govnih.gov The three-dimensional and rigid nature of the 3,3-difluorocyclobutane motif makes it an attractive scaffold for inclusion in FBDD libraries. nih.govvu.nl The design of fragment libraries is increasingly focused on moving beyond flat, aromatic compounds to explore more of the three-dimensional chemical space. nih.gov
The 3,3-difluorocyclobutane-1-carboximidamide fragment, with its well-defined exit vectors, offers a solid foundation for fragment growing or linking strategies. The difluorinated cyclobutane (B1203170) ring can confer favorable properties such as improved metabolic stability and binding affinity. The carboximidamide group, with its capacity for multiple hydrogen bond interactions, can act as a key anchoring point to a protein target.
A hypothetical FBDD screening campaign could involve the use of a library of diverse cyclobutane-containing fragments, including this compound, against a specific protein target. Hits would be identified and validated using biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. The structural information gleaned from these studies would then guide the elaboration of the fragment hit into a more potent and selective lead compound.
Table 1: Physicochemical Properties of a Hypothetical 3,3-Difluorocyclobutane-Based Fragment Library
| Fragment ID | Structure | Molecular Weight ( g/mol ) | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| DFC-001 | This compound | 136.12 | -0.5 | 2 | 2 |
| DFC-002 | N-Methyl-3,3-difluorocyclobutane-1-carboximidamide | 150.15 | -0.1 | 2 | 2 |
| DFC-003 | 3,3-Difluorocyclobutane-1-carboxylic acid | 136.08 | 0.5 | 1 | 2 |
| DFC-004 | (3,3-Difluorocyclobutyl)methanamine | 121.13 | 0.2 | 2 | 1 |
DNA-Encoded Library (DEL) Screening Strategies
DNA-Encoded Library (DEL) technology enables the screening of vast numbers of compounds by tagging each molecule with a unique DNA barcode. researchgate.net The synthesis of DELs relies on the use of building blocks that are compatible with DNA-tagging and subsequent screening procedures. The this compound scaffold can be envisioned as a valuable building block for the creation of diverse and three-dimensional DELs.
The robust nature of the difluorocyclobutane ring makes it amenable to a variety of reaction conditions used in DEL synthesis. nih.gov The carboximidamide group can be either pre-formed on the building block or generated on-DNA. This functional group can then participate in interactions with the target protein during the affinity-based selection process. The incorporation of such 3D scaffolds into DELs is a key strategy for expanding the chemical space that can be explored and for identifying novel binders to challenging protein targets. nih.gov
In a DEL screening campaign, a library containing billions of compounds, including those derived from this compound, would be incubated with an immobilized protein target. Non-binders are washed away, and the DNA barcodes of the remaining compounds are amplified and sequenced to identify the chemical structures of the hits.
Table 2: Hypothetical Building Blocks for a 3,3-Difluorocyclobutane-Focused DNA-Encoded Library
| Building Block ID | Structure | Reactive Handle for DNA Conjugation |
| BB-DFC-01 | 3,3-Difluorocyclobutane-1-carboxylic acid | Carboxylic acid |
| BB-DFC-02 | (3,3-Difluorocyclobutyl)methanamine | Primary amine |
| BB-DFC-03 | 1-Azido-3,3-difluorocyclobutane | Azide (for click chemistry) |
| BB-DFC-04 | 1-Ethynyl-3,3-difluorocyclobutane | Alkyne (for click chemistry) |
PROteolysis TArgeting Chimeras (PROTACs) and Molecular Glues
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov Molecular glues are small molecules that induce or stabilize protein-protein interactions. The unique structural and chemical properties of this compound make it a potential component in the design of both PROTACs and molecular glues.
In the context of PROTACs, the 3,3-difluorocyclobutane moiety could be incorporated into the linker region connecting the target-binding ligand and the E3 ligase-binding ligand. Its rigidity could help to optimize the spatial orientation of the two binding elements, which is critical for the formation of a productive ternary complex. The difluoro substituents could also enhance the metabolic stability of the linker. The carboximidamide group could serve as an interaction point within the linker to improve solubility or cell permeability.
As a molecular glue, the this compound scaffold could contribute to the specific surface complementarity required to bridge two proteins. The defined three-dimensional shape and the hydrogen bonding capabilities of the carboximidamide would be key to stabilizing the induced protein-protein interaction.
Table 3: Potential Roles of the this compound Scaffold in PROTACs and Molecular Glues
| Application | Potential Role of Scaffold | Rationale |
| PROTACs | Linker component | Rigid scaffold to control ternary complex geometry; Fluorine for metabolic stability. |
| PROTACs | Part of target- or E3 ligase-binding moiety | 3D shape for specific binding interactions. |
| Molecular Glues | Core scaffold | Defined 3D structure and H-bonding to stabilize protein-protein interactions. |
Application in Covalent Ligand Discovery
Covalent ligand discovery aims to identify molecules that form a stable, covalent bond with their target protein, often leading to prolonged duration of action and high potency. nih.gov The application of this compound in this area could be two-fold.
Firstly, the carboximidamide group itself is not a classical electrophilic "warhead" for covalent bond formation with common nucleophilic amino acid residues like cysteine or serine. However, the rigid difluorocyclobutane scaffold could be used to optimally position a known electrophilic warhead, such as an acrylamide (B121943) or a chloroacetamide, for reaction with a target nucleophile. In this scenario, the this compound would act as a non-covalent recognition element that brings the reactive group into proximity with the target residue.
Secondly, the chemical stability of the 3,3-difluorocyclobutane ring makes it a suitable core for the development of covalent inhibitors. nih.gov The carboximidamide could be synthetically modified to incorporate a latent reactive group that becomes unmasked under specific physiological conditions, leading to targeted covalent modification.
Table 4: Hypothetical Covalent Inhibitors Incorporating the 3,3-Difluorocyclobutane Scaffold
| Inhibitor ID | Warhead | Target Residue | Rationale for Scaffold Inclusion |
| DFC-COV-01 | Acrylamide | Cysteine | Rigid positioning of the warhead for optimal reaction geometry. |
| DFC-COV-02 | Chloroacetamide | Cysteine | Enhanced metabolic stability and favorable physicochemical properties. |
| DFC-COV-03 | Fluorosulfonate | Tyrosine | 3D scaffold to access less common nucleophilic residues. |
| DFC-COV-04 | Epoxide | Serine/Threonine | Precise orientation of the electrophile to improve selectivity. |
Future Perspectives and Uncharted Research Domains
Exploration of Novel Biological Targets for 3,3-Difluorocyclobutane-1-carboximidamide Analogues
The carboximidamide moiety is a well-established pharmacophore known to interact with a variety of biological targets, often acting as a bioisostere for other functional groups. This functional group is a key structural element in compounds with a wide range of pharmacological activities, including antidegenerative, antitumor, and antiplatelet actions. nih.gov The gem-difluorocyclobutane ring, on the other hand, is increasingly utilized in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties, and improve pharmacokinetic profiles. pharmablock.com The combination of these two moieties in this compound suggests that its analogues could be potent and selective modulators of several important classes of biological targets.
Future research should focus on designing and synthesizing libraries of this compound analogues to screen against targets where the carboximidamide group is known to be crucial for activity. Potential target classes include:
Serine Proteases: The amidine group is a known inhibitor of serine proteases, which are implicated in a wide range of diseases, including coagulation disorders, inflammation, and cancer. nih.gov
Nitric Oxide Synthases (NOS): Carboximidamide derivatives have been identified as inhibitors of NOS, an enzyme family involved in various physiological and pathological processes. nih.gov
Kinases: The dysregulation of kinases is a hallmark of many diseases, particularly cancer. mdpi.com The unique conformational constraints imposed by the cyclobutane (B1203170) ring could lead to the discovery of selective kinase inhibitors.
G Protein-Coupled Receptors (GPCRs): The carboximidamide group can mimic protonated amines found in many endogenous GPCR ligands, making this scaffold a promising starting point for developing novel GPCR modulators.
The gem-difluorocyclobutane motif can also be used as a bioisosteric replacement for other groups to improve drug-like properties. researchgate.netchemrxiv.orgchemrxiv.org For instance, spirocyclic-1,1-disubstituted gem-difluorocyclobutanes have been shown to lower the pKaH of neighboring basic amidine sites, which can mitigate off-target effects like hERG inhibition. acs.org
| Target Class | Potential Therapeutic Area | Rationale for Targeting |
|---|---|---|
| Serine Proteases | Thrombosis, Inflammation, Oncology | The carboximidamide group is a known serine protease inhibitor. nih.gov |
| Nitric Oxide Synthases (NOS) | Inflammation, Neurological Disorders | Carboximidamide derivatives have shown NOS inhibitory activity. nih.gov |
| Kinases | Oncology, Inflammatory Diseases | The rigid cyclobutane scaffold can confer selectivity. mdpi.com |
| GPCRs | Various | The carboximidamide can mimic endogenous ligands. |
Development of Advanced Synthetic Routes for Complex Derivatives
The synthesis of complex molecules containing the this compound core will be crucial for exploring its full therapeutic potential. While the synthesis of the parent compound is achievable, the development of advanced synthetic routes to access a diverse range of derivatives with precise control over stereochemistry and substitution patterns is a key area for future research.
Recent advances in the synthesis of functionalized gem-difluorocyclobutanes provide a strong foundation for this endeavor. For example, methodologies have been developed to access 1,1-disubstituted gem-difluorocyclobutanes from 3,3-difluorocyclobutanone. acs.orgbohrium.com The use of organolanthanum reagents has been shown to be critical for the addition of carbon nucleophiles to 3,3-difluorocyclobutanone, preventing undesired elimination reactions. acs.orgbohrium.com The resulting difluorocyclobutanols can then be further functionalized through carbocation and radical intermediates. acs.orgbohrium.com
Other promising synthetic strategies that could be adapted for the synthesis of complex this compound derivatives include:
Migratory gem-difluorination of methylenecyclopropanes: This method allows for the synthesis of 2-arylsubstituted gem-difluorocyclobutanes, which can be further elaborated. acs.orgnih.gov
Asymmetric hydroboration of gem-difluorinated cyclobutenes: This rhodium-catalyzed approach provides access to chiral gem-difluorinated α-boryl cyclobutanes, which are versatile building blocks for the synthesis of enantioenriched derivatives. nih.govbohrium.comresearchgate.net
Photochemical difluoroalkylation of bicyclobutanes: This sustainable method offers a direct pathway to functionalized difluoromethyl cyclobutanes. rsc.org
The development of modular synthetic routes will be essential for creating libraries of analogues for structure-activity relationship (SAR) studies. These routes should allow for the independent variation of the substituents on both the cyclobutane ring and the carboximidamide group.
| Synthetic Strategy | Key Features | Potential Applications |
|---|---|---|
| Organolanthanum-mediated addition to 3,3-difluorocyclobutanone | Avoids elimination, allows for diverse C-nucleophiles. acs.orgbohrium.com | Synthesis of 1,1-disubstituted derivatives. |
| Migratory gem-difluorination of methylenecyclopropanes | Access to 2-arylsubstituted gem-difluorocyclobutanes. acs.orgnih.gov | Introduction of aromatic and heteroaromatic moieties. |
| Asymmetric hydroboration of gem-difluorinated cyclobutenes | Enantioselective synthesis of chiral building blocks. nih.govbohrium.comresearchgate.net | Exploration of stereochemistry on biological activity. |
| Photochemical difluoroalkylation of bicyclobutanes | Green and sustainable approach. rsc.org | Direct functionalization of the cyclobutane core. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of novel therapeutic agents. mdpi.comnih.govexplorationpub.com These computational tools can be applied to the this compound scaffold to accelerate the discovery of potent and selective drug candidates.
Future research in this area could involve:
Generative AI for de novo design: Generative AI algorithms can be trained on existing libraries of bioactive molecules to design novel this compound analogues with desired properties. rswebsols.commit.edu These models can explore vast chemical spaces to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.
Predictive modeling of ADMET properties: ML models can be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound derivatives. This will allow for the early identification of compounds with unfavorable properties, reducing the time and cost of drug development.
Optimization of synthetic pathways: AI can be used to design more efficient and sustainable synthetic routes to complex this compound analogues. mdpi.com This can involve reducing the number of synthetic steps and minimizing the use of hazardous reagents and solvents.
The integration of AI and ML with traditional medicinal chemistry approaches will be a powerful strategy for unlocking the full therapeutic potential of the this compound scaffold.
Role of this compound in Chemical Biology Probes
Chemical probes are small molecules that are used to study the function of proteins and other biological macromolecules in their native environment. rsc.orgnih.govmskcc.orgnumberanalytics.comtandfonline.com The this compound scaffold has the potential to be developed into a valuable class of chemical probes due to the inherent biological activity of the carboximidamide group and the favorable physicochemical properties conferred by the gem-difluorocyclobutane motif.
The development of chemical probes based on this scaffold will require the synthesis of derivatives that incorporate a reporter group, such as a fluorescent dye, a biotin (B1667282) tag, or a photoaffinity label. mskcc.org These probes could be used to:
Identify the cellular targets of bioactive this compound analogues: By using probes with photoaffinity labels, it is possible to covalently link the compound to its protein targets, which can then be identified by mass spectrometry.
Visualize the subcellular localization of target proteins: Fluorescently labeled probes can be used to visualize the localization of their target proteins within cells using microscopy techniques.
Quantify target engagement in living cells: Probes can be designed to allow for the measurement of target engagement in living cells, which is crucial for understanding the mechanism of action of a drug.
The development of a toolbox of chemical probes based on the this compound scaffold will provide researchers with powerful tools to investigate a wide range of biological processes and to validate novel drug targets.
Q & A
Q. What are the optimal synthetic routes for 3,3-Difluorocyclobutane-1-carboximidamide, and how can computational methods enhance experimental design?
To design efficient synthetic pathways, researchers should combine quantum chemical calculations (e.g., density functional theory) with experimental validation. Computational tools predict reaction energetics, transition states, and regioselectivity, narrowing down viable routes . For example, retrosynthetic analysis using databases like Reaxys or PubChem identifies precursors and intermediates. Experimental validation should prioritize solvent compatibility, temperature control (e.g., cryogenic conditions for fluorinated intermediates), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : NMR to confirm fluorination patterns and NMR for cyclobutane ring conformation .
- X-ray Diffraction : Resolves spatial arrangement of the difluorocyclobutane core and carboximidamide group, critical for structure-activity studies .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities . Cross-referencing with computational IR/Raman spectra improves accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for this compound under varying conditions?
Discrepancies in reactivity (e.g., unexpected ring-opening or side reactions) require systematic analysis:
- Kinetic Studies : Monitor reaction progress via in-situ NMR or HPLC to identify intermediates and byproducts .
- Isotopic Labeling : Use or deuterated solvents to trace mechanistic pathways .
- Computational Validation : Compare experimental outcomes with simulated reaction pathways (e.g., using Gaussian or ORCA software) to reconcile anomalies .
Q. What methodologies enable the study of this compound’s interactions with biological targets?
- Molecular Docking : Predict binding affinities with enzymes/receptors using AutoDock or Schrödinger Suite, focusing on the carboximidamide’s hydrogen-bonding potential .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics for pharmacological profiling .
- Metabolic Stability Assays : Use liver microsomes to assess degradation pathways, guided by LC-MS/MS .
Q. How can computational modeling predict the physicochemical properties of this compound?
- Solubility and LogP : Employ COSMO-RS or ACD/Labs to estimate partition coefficients and solubility in polar/nonpolar solvents .
- Thermodynamic Stability : Calculate strain energy of the difluorocyclobutane ring via molecular mechanics (MMFF94 force field) .
- pKa Prediction : Use MarvinSketch or SPARC to assess protonation states of the carboximidamide group under physiological conditions .
Q. What comparative strategies differentiate this compound from structurally similar fluorinated cyclobutanes?
- Crystallographic Overlays : Compare X-ray structures with analogs like 3-(trifluoromethyl)cyclobutane-1-carboxylic acid to identify steric/electronic differences .
- Reactivity Profiling : Test nucleophilic substitution rates (e.g., with Grignard reagents) to quantify fluorine’s electron-withdrawing effects .
- Thermogravimetric Analysis (TGA) : Compare thermal decomposition profiles to assess stability .
Methodological Notes
- Data Validation : Cross-verify experimental results with multiple techniques (e.g., NMR + XRD) to minimize errors .
- Ethical Compliance : Adhere to safety protocols for fluorinated compounds, including fume hood use and waste disposal per EPA guidelines .
This FAQ integrates computational, experimental, and analytical methodologies to address both foundational and complex research challenges, ensuring rigor and reproducibility in studies of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
